molecular formula C14H17BF2O2 B13636652 2-(2,3-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,3-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13636652
M. Wt: 266.09 g/mol
InChI Key: AZHIQKVRUMEFEN-CMDGGOBGSA-N
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Description

2-[2-(2,3-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound. It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms. The compound also features a difluorophenyl group, which contributes to its unique chemical properties.

Properties

Molecular Formula

C14H17BF2O2

Molecular Weight

266.09 g/mol

IUPAC Name

2-[(E)-2-(2,3-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)9-8-10-6-5-7-11(16)12(10)17/h5-9H,1-4H3/b9-8+

InChI Key

AZHIQKVRUMEFEN-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C(=CC=C2)F)F

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C(=CC=C2)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-[2-(2,3-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a difluorophenyl-containing precursor with a boron-containing reagent. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a difluorophenyl halide reacts with a boronic ester under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[2-(2,3-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding borane derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[2-(2,3-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(2,3-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron and difluorophenyl groups. The boron atom can form reversible covalent bonds with nucleophiles, making it a useful tool in enzyme inhibition studies. The difluorophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar compounds to 2-[2-(2,3-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boron-containing organic molecules, such as:

The uniqueness of 2-[2-(2,3-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of a boron-containing dioxaborolane ring and a difluorophenyl group, which imparts specific chemical properties and reactivity that are valuable in various scientific and industrial applications.

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